Alachlor OA

概要

説明

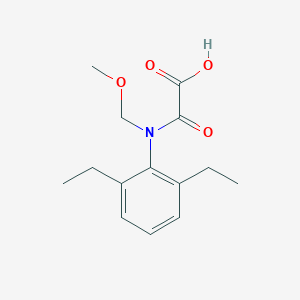

Alachlor oxanilic acid, commonly referred to as alachlor OXA, is a metabolite of the herbicide alachlor. Alachlor is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in crops such as corn, soybeans, and sorghum . Alachlor OXA is formed through the degradation of alachlor and is characterized by its oxoacetic acid structure substituted by a (2,6-diethylphenyl) (methoxymethyl)amino group at position 2 .

準備方法

The synthesis of alachlor OXA involves the degradation of alachlor through various physicochemical and microbial processes. One common method is the microbial degradation of alachlor in soil and aqueous media, which results in the formation of alachlor OXA and other metabolites

化学反応の分析

Alachlor OXA undergoes several types of chemical reactions, including:

Oxidation: Alachlor OXA can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert alachlor OXA into different derivatives.

Substitution: Alachlor OXA can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Agricultural Applications

Alachlor is primarily used as a pre-emergence herbicide to control annual grasses and broadleaf weeds in crops such as maize, soybeans, cotton, and peanuts. The application of Alachlor OA is critical in integrated pest management strategies aimed at enhancing crop yield while minimizing weed competition.

Table 1: Major Uses of this compound

| Crop Type | Application Timing | Target Weeds |

|---|---|---|

| Maize | Pre-emergence | Annual grasses, broadleaf weeds |

| Soybeans | Pre-emergence | Various annual weeds |

| Cotton | Early post-emergence | Grasses and small broadleaf weeds |

| Peanuts | Pre-emergence | Annual grasses |

Environmental Impact Studies

Research has shown that this compound can leach into groundwater, raising concerns about its environmental persistence and potential health risks. Studies have indicated that Alachlor can degrade through various processes including volatilization, photodegradation, and biodegradation, with a half-life ranging from 7 to 38 days in soil .

Case Study: Groundwater Contamination

A study conducted in agricultural regions revealed that this compound was detected in groundwater samples, prompting investigations into its long-term environmental effects. The findings indicated that while the compound dissipates from soil rapidly, its metabolites can persist longer and may pose risks to drinking water sources .

Health Risk Assessments

The carcinogenic potential of Alachlor has been a focal point in health risk assessments. Research indicates a strong association between Alachlor use and certain types of cancer among agricultural workers. Notably, a study highlighted increased risks of laryngeal cancer and myeloid leukemia among those with high exposure levels .

Table 2: Cancer Risk Associated with Alachlor Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Laryngeal cancer | 7.10 | 2.58 to 19.53 |

| Myeloid leukemia | 1.82 | 0.85 to 3.87 |

Regulatory Perspectives

The Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established guidelines for the safe use of this compound based on comprehensive risk assessments that consider both acute and chronic exposure scenarios . The EPA's Integrated Risk Information System (IRIS) provides critical data for evaluating the safety of chemical exposures, including those related to agricultural practices involving this compound .

作用機序

The mechanism of action of alachlor OXA involves its interaction with various molecular targets and pathways. As a degradation product of alachlor, it retains some of the herbicidal properties of its parent compound. Alachlor OXA can inhibit specific enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular targets and pathways involved in its action are still under investigation .

類似化合物との比較

Alachlor OXA is similar to other degradation products of chloroacetanilide herbicides, such as metolachlor oxanilic acid (metolachlor OXA) and acetochlor oxanilic acid (acetochlor OXA). These compounds share similar chemical structures and degradation pathways. alachlor OXA is unique in its specific substitution pattern and the conditions under which it is formed .

Similar compounds include:

- Metolachlor oxanilic acid

- Acetochlor oxanilic acid

- Ethanesulfonic acid derivatives

These compounds are also studied for their environmental impact and degradation behavior .

生物活性

Alachlor OA (2-chloro-N-(2,6-diethylphenyl) acetamide) is a significant metabolite of the herbicide alachlor, which has been widely utilized in agriculture for controlling various weeds. Understanding its biological activity is crucial for assessing environmental impact and human health risks. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound.

Chemical Structure:

- Molecular Formula: C14H19ClN2O2

- Molecular Weight: 274.76 g/mol

Physical Properties:

- Melting Point: Approximately 40-41°C

- Solubility: Highly soluble in water (240 mg/L at 25°C)

This compound exhibits moderate persistence in the environment, with a half-life exceeding 70 days in soil and up to 1518 days in aquatic environments. Its high solubility and low adsorption to organic matter facilitate its mobility in soil and water systems, leading to widespread detection in various environmental matrices, including groundwater and surface water .

Biodegradation Pathways

Recent studies have isolated bacterial strains capable of degrading this compound. For instance, a novel strain identified as GC-A6 demonstrated the ability to degrade 100 mg/L of alachlor within 48 hours. The degradation pathway includes the transformation of alachlor into several metabolites:

- Initial Degradation: Alachlor is first converted to 2-chloro-N-(2,6-diethylphenyl) acetamide.

- Subsequent Metabolites: This compound is further degraded into:

- 2,6-Diethylaniline

- 7-Ethylindoline

- N-(2,6-diethylphenyl) formamide

The metabolic pathways were elucidated using Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the efficiency of microbial degradation processes .

Toxicological Studies and Human Health Risks

This compound has been linked to various health risks, particularly among agricultural workers exposed to alachlor. Epidemiological studies have shown associations between alachlor exposure and several cancers:

- Laryngeal Cancer: A strong positive association was found with increasing intensity-weighted days of alachlor use (RR = 4.68 to 7.10 across quartiles).

- Myeloid Leukemia: A weaker association was noted, with relative risks suggesting elevated risk in higher exposure groups (RR = 1.82) .

These findings suggest that long-term exposure to alachlor may be a significant risk factor for certain cancers, necessitating further investigation into the mechanisms of toxicity.

Case Studies

A notable case study involved the assessment of cancer incidence among pesticide applicators exposed to alachlor. The study analyzed data from over 49,000 applicators, revealing significant associations with laryngeal cancer and potential links to other hematopoietic malignancies. This study underscores the importance of monitoring occupational exposure levels and implementing safety measures for agricultural workers .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Degradation Efficiency | Strain GC-A6 degrades alachlor efficiently (100 mg/L in 48 hours). |

| Metabolites Identified | Key metabolites include 2-chloro-N-(2,6-diethylphenyl) acetamide and N-(2,6-diethylphenyl) formamide. |

| Toxicity Studies | Strong associations with laryngeal cancer; weaker links to myeloid leukemia among exposed individuals. |

| Environmental Impact | High solubility and persistence raise concerns for groundwater contamination. |

特性

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCYOELBTPOBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037486 | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171262-17-2 | |

| Record name | Alachlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is alachlor OXA monitored in groundwater, and how is it analyzed?

A1: Alachlor OXA is a degradation product of the herbicide alachlor. Because alachlor can leach into groundwater, understanding the presence and fate of its degradation products, like alachlor OXA, is crucial for assessing potential environmental impacts [, ]. The research describes the use of high-performance liquid chromatography/mass spectrometry (HPLC/MS) as a highly sensitive and accurate method for quantifying alachlor OXA in water samples [].

Q2: How frequently is alachlor OXA detected in groundwater, and are there geographical trends?

A2: The Acetochlor Registration Partnership (ARP) conducted a large-scale, multi-year study across seven Midwestern states to monitor alachlor and related compounds in groundwater []. Their findings indicated that alachlor OXA was detected less frequently than its parent compound and other degradates like ESA. The occurrence of alachlor OXA was not solely dependent on soil type but was influenced by a complex interplay of factors, including local topography, drainage patterns, irrigation practices, and well depth [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。